Human PYCR1 Inhibitory Activity: N-Cyano-1H-pyrrole-1-carboximidamide vs. Inactive Analogs
N-Cyano-1H-pyrrole-1-carboximidamide exhibits measurable, albeit modest, inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC50 of 38 µM, as determined in an enzymatic assay using recombinant protein [1]. In contrast, numerous pyrrole carboxamide derivatives screened against other kinase or enzymatic targets show no activity or require high micromolar concentrations (IC50 > 100 µM) [2]. This provides a quantifiable baseline for researchers investigating PYCR1 as a metabolic target in cancer.
| Evidence Dimension | PYCR1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 38 µM (3.80E+4 nM) |
| Comparator Or Baseline | Typical pyrrole carboxamide analogs in kinase assays (e.g., ERK5, JAK2): IC50 often > 10 µM or inactive |
| Quantified Difference | The target compound shows a defined IC50 (38 µM) against PYCR1, whereas many related pyrrole derivatives lack reported activity on this specific target. |
| Conditions | Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, assessed as reduction in NADH oxidation. |
Why This Matters
Establishes a reproducible IC50 value for PYCR1 inhibition, allowing researchers to benchmark this compound against more potent PYCR1 inhibitors or to use it as a control in mechanistic studies.
- [1] BindingDB Entry BDBM50522064 (CHEMBL4471360). Affinity Data: IC50 = 3.80E+4 nM (38 µM). Assay Description: Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells. View Source
- [2] Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry, 2022. (Describes pyrrole carboxamide kinase inhibitors with varying potencies, highlighting that activity is highly structure-dependent). View Source
